1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
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Overview
Description
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrole ring substituted with an aminobutyl group and a trifluoroacetate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the pyrrole-2,5-dione scaffold . The aminobutyl group is introduced through a subsequent reaction with an appropriate amine, followed by the addition of trifluoroacetic acid to yield the trifluoroacetate salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include pyrrole oxides, reduced amine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The trifluoroacetate moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown significant biological activity.
N-isoindoline-1,3-diones: These heterocycles have diverse chemical reactivity and promising applications in pharmaceuticals and other fields.
Uniqueness: 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is unique due to its combination of a pyrrole ring, aminobutyl group, and trifluoroacetate moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13F3N2O4 |
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Molecular Weight |
282.22 g/mol |
IUPAC Name |
1-(4-aminobutyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N2O2.C2HF3O2/c9-5-1-2-6-10-7(11)3-4-8(10)12;3-2(4,5)1(6)7/h3-4H,1-2,5-6,9H2;(H,6,7) |
InChI Key |
LBIQDZGEBVUYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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